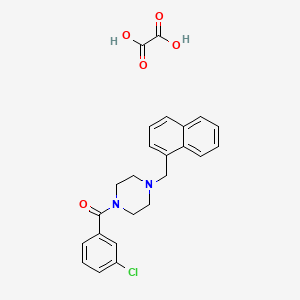
1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative, which means it has a piperazine ring in its structure. The compound is also known as 3C-NBOMe, and it has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves its binding to the 5-HT2A receptor. The binding of the compound to the receptor leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate are largely attributed to its agonistic activity at the 5-HT2A receptor. The compound has been found to induce various effects such as hallucinations, altered perception, and changes in mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the physiological effects of the receptor. However, the compound also has limitations, including its potential toxicity and the need for caution when handling and administering it.
Orientations Futures
There are several potential future directions for research involving 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate. One area of research could focus on the development of novel compounds that have similar or improved activity at the 5-HT2A receptor. Another area of research could involve the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders. Finally, research could also focus on the development of new methods for synthesizing the compound in a more efficient and cost-effective manner.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves the reaction of 3-chlorobenzoic acid with 1-naphthylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperazine in the presence of a base such as triethylamine. The final product is obtained by treating the intermediate with oxalic acid.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate has been extensively studied for its potential applications in various fields. In the field of neuroscience, the compound has been found to act as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O.C2H2O4/c23-20-9-4-7-18(15-20)22(26)25-13-11-24(12-14-25)16-19-8-3-6-17-5-1-2-10-21(17)19;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSENFHUCMSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5108996.png)

![3-methyl-5-{[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109010.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5109013.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5109014.png)


![2-[4-(anilinosulfonyl)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B5109043.png)
![4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5109048.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5109050.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5109081.png)
